![molecular formula C16H16N2O B2434773 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2195939-84-3](/img/structure/B2434773.png)
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is a complex organic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone, is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor that is distinct from the active site, leading to conformational changes that can enhance or inhibit the receptor’s response to its ligand .
Biochemical Pathways
Changes in these pathways can have downstream effects on various neurological functions, including cognition, memory, and mood .
Pharmacokinetics
The design of such compounds often aims to optimize these properties to ensure good bioavailability .
Result of Action
The modulation of the M4 muscarinic acetylcholine receptor by this compound can potentially lead to therapeutic effects in the treatment or prevention of neurological and psychiatric disorders . The exact molecular and cellular effects would depend on the specific disorder and the individual patient’s physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: Another compound with a similar core structure, known for its allosteric modulation of the M4 muscarinic acetylcholine receptor
Functionalized pyrrolo[3,4-b]pyridines: These compounds share the pyrrolo[3,4-b]pyridine skeleton and are synthesized using similar methods.
Uniqueness
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(m-tolyl)ethanone is unique due to its specific substitution pattern and potential biological activities. Its ability to modulate specific receptors and its versatility in chemical synthesis make it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-4-2-5-13(8-12)9-16(19)18-10-14-6-3-7-17-15(14)11-18/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCSCCUTNTVFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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